N-(2-Hydroxy-tridecyl)-formamide
Description
N-(2-Hydroxy-tridecyl)-formamide is a formamide derivative characterized by a 13-carbon alkyl chain (tridecyl group) with a hydroxyl (-OH) substituent at the second carbon position. The molecule combines hydrophobic properties from the long alkyl chain with hydrophilic functionalities (hydroxyl and formamide groups), making it amphiphilic.
Properties
CAS No. |
86013-48-1 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-(2-hydroxytridecyl)formamide |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)12-15-13-16/h13-14,17H,2-12H2,1H3,(H,15,16) |
InChI Key |
NSWPGFZIEKTBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CNC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-tridecyl)-formamide typically involves the reaction of tridecanol with formamide under specific conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the compound to ensure it meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-tridecyl)-formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Hydroxy-tridecyl)-formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-tridecyl)-formamide involves its interaction with specific molecular targets and pathways. The hydroxyl and formamide groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key formamide derivatives and their properties, inferred from the evidence:
Key Comparative Analysis
Chain Length and Hydrophobicity
- N-Octadecylformamide (C18 chain) exhibits higher hydrophobicity than this compound (C13) due to its longer alkyl chain. The absence of a hydroxyl group further enhances its lipid solubility .
- The hydroxyl group in this compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to pure alkyl formamides like N-Octadecylformamide.
Pharmaceutical Relevance
- Formoterol-related compounds (e.g., compound E) highlight the role of formamide derivatives as pharmaceutical impurities. Their complex structures, including methoxyphenyl and hydroxyethyl groups, contrast with the simpler alkyl-hydroxyl design of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
